molecular formula C11H11NO2 B2669832 methyl 2-(1H-indol-5-yl)acetate CAS No. 33140-84-0

methyl 2-(1H-indol-5-yl)acetate

Cat. No.: B2669832
CAS No.: 33140-84-0
M. Wt: 189.214
InChI Key: ZWPPJBSFGQAVEQ-UHFFFAOYSA-N
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Description

Methyl 2-(1H-indol-5-yl)acetate is an indole-derived compound featuring an acetic acid methyl ester substituent at the 5-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules, including neurotransmitters, anticancer agents, and enzyme inhibitors.

Hydrolysis and condensation steps may further modify substituents .

Properties

IUPAC Name

methyl 2-(1H-indol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-11(13)7-8-2-3-10-9(6-8)4-5-12-10/h2-6,12H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPPJBSFGQAVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33140-84-0
Record name methyl 2-(1H-indol-5-yl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-indol-5-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction provides 2-(2-nitrophenyl)acrylate, which can then be further processed to yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may be optimized to improve yield and reduce production costs. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-indol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino-substituted indoles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired product, but typical conditions include refluxing in organic solvents such as toluene or methanol .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield indole-2-carboxylic acids, while reduction reactions can produce amino-substituted indoles .

Scientific Research Applications

Methyl 2-(1H-indol-5-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(1H-indol-5-yl)acetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in biological systems, leading to diverse biological effects. For example, some indole derivatives can activate the aryl hydrocarbon receptor (AHR), which plays a role in the regulation of gene expression and immune responses . The specific molecular targets and pathways involved in the action of this compound may vary depending on its structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting substituent variations, molecular properties, and biological or synthetic relevance:

Compound Name Substituents & Position Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
Methyl 2-(1H-indol-5-yl)acetate 5-indolyl, methyl ester C₁₁H₁₁NO₂ 189.21 (calc.) Not explicitly listed Hypothesized intermediate for bioactive molecules Inferred
Ethyl 2-(1H-indol-1-yl)acetate 1-indolyl, ethyl ester C₁₂H₁₃NO₂ 203.24 - 77% BACE1 inhibition at 100 µM
2-(6-Methyl-1H-indol-3-yl)acetic acid 3-indolyl, 6-methyl, carboxylic acid C₁₁H₁₁NO₂ 189.21 52531-20-1 Low hazard (GHS unclassified)
Ethyl 2-(5-nitro-1H-indol-1-yl)acetate 1-indolyl, 5-nitro, ethyl ester C₁₂H₁₂N₂O₄ 248.24 226901-49-1 Research use only (non-pharmaceutical)
Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate 1-indolyl, 3-formyl, 5-methoxy, methyl ester C₁₃H₁₃NO₄ 247.25 1119451-33-0 Reactive formyl group for synthesis
2-(1-Methyl-1H-indol-5-yl)acetic acid 5-indolyl, N1-methyl, carboxylic acid C₁₁H₁₁NO₂ 189.21 98935-61-6 Synthetic intermediate (95% purity)

Structural and Functional Analysis

Substituent Position and Electronic Effects
  • Indole 1-position vs. 5-position substitution : Ethyl 2-(1H-indol-1-yl)acetate exhibits BACE1 inhibitory activity (77% at 100 µM), while 5-substituted analogs (e.g., this compound) may display altered bioactivity due to differences in steric and electronic interactions with enzyme active sites.
  • Ester vs. Carboxylic Acid : Carboxylic acid derivatives (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid ) are more polar, enhancing solubility but reducing cell membrane permeability compared to ester analogs.
Functional Group Modifications
  • Methoxy and Formyl Groups : Methoxy groups (e.g., in Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate ) improve metabolic stability, while formyl groups enable further derivatization via Schiff base formation.

Biological Activity

Methyl 2-(1H-indol-5-yl)acetate is an indole derivative that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by research findings and comparative studies.

Structural Characteristics

This compound features an indole moiety, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The acetate group attached to the nitrogen enhances its chemical reactivity and biological activity. The unique substitution pattern of this compound influences its interaction with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Aryl Hydrocarbon Receptor (AHR) : Indole derivatives can activate AHR, which is involved in the regulation of gene expression and immune responses.
  • Enzyme Interaction : The indole ring can participate in hydrogen bonding and π-π interactions, crucial for binding to biological targets. The acetate group may undergo hydrolysis to release the active indole moiety.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : It has been shown to inhibit nitric oxide (NO) production, suggesting potential antioxidant properties .
  • Antimicrobial Properties : The compound displays antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Neuropharmacological Effects : Indole derivatives are being studied for their potential in treating neuropsychiatric disorders due to their interaction with serotonin receptors .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with related compounds is useful:

Compound NameStructure TypeUnique Features
Methyl 2-(1H-indol-3-yl)acetateIndole derivativeDifferent position of the acetate group; varied biological activity
Indole-3-acetic acidPlant hormoneInvolved in plant growth; distinct mechanism of action
Methyl 2-(1H-indol-5-yloxy)acetateIndole derivativeExhibits antimicrobial properties; different functionalization

This table highlights how structural variations influence the biological activity and potential applications of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antioxidant Activity Study : A study evaluated the compound's ability to inhibit NO production in vitro, demonstrating significant antioxidant effects that could be harnessed in therapeutic applications .
  • Antimicrobial Efficacy : Research has shown that this compound exhibits notable antimicrobial properties against both gram-positive and gram-negative bacteria, indicating its potential as a lead compound for new antibiotics.
  • Neuropharmacological Research : Investigations into the psychopharmacological effects of indole derivatives have suggested that this compound may influence serotonin receptor activity, providing insights into its potential use in treating mood disorders .

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